N,2,3-trimethyl-1H-indole-5-carboxamide
Description
N,2,3-Trimethyl-1H-indole-5-carboxamide is a substituted indole derivative characterized by methyl groups at the 1H (N-methyl), 2-, and 3-positions of the indole scaffold, with a carboxamide moiety at position 4. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and central nervous system modulation . This article compares this compound with similar indole carboxamides, emphasizing substituent effects on physicochemical and biological profiles.
Properties
IUPAC Name |
N,2,3-trimethyl-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-7-8(2)14-11-5-4-9(6-10(7)11)12(15)13-3/h4-6,14H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUPFXPDMYJYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,2,3-trimethyl-1H-indole-5-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N,2,3-trimethyl-1H-indole-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,2,3-trimethyl-1H-indole-5-carboxamide: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: This compound is used in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,2,3-trimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety in indole derivatives forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The position and nature of substituents critically influence solubility, stability, and bioavailability. Key analogs and their properties are summarized below:
Key Observations :
- Fluorine Substitution : The 5-fluoro analog () exhibits strong amide IR absorption (1666 cm⁻¹) and high melting points (249–250°C), suggesting enhanced crystallinity and stability .
- Bulky Substituents : The 1-benzyl-2,3-dimethyl analog () has a higher molecular weight (399.44 g/mol), which may reduce solubility but improve target binding .
Key Insights :
- Anticancer Activity: Fluorinated and trifluoromethoxyphenyl analogs show promise in targeting cancer cell proliferation, with improved ADME profiles compared to non-fluorinated derivatives .
- Antiviral Potential: Isatin-related compounds () highlight the role of electron-withdrawing groups (e.g., nitro, chloro) in enhancing antiviral efficacy, a feature transferable to indole carboxamides .
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